

# X-ray crystallography of 4-Bromo-1-methylisoquinoline derivatives

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## Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Cat. No.: B035474

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An In-Depth Comparative Guide to the X-ray Crystallography of **4-Bromo-1-methylisoquinoline** Derivatives

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## Introduction: The Structural Imperative for Isoquinoline Scaffolds in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and pharmaceuticals.[1] The introduction of specific substituents, such as a methyl group at the C1 position and a bromine atom at the C4 position, creates the **4-bromo-1-methylisoquinoline** framework. This substitution pattern is of significant interest to drug development professionals as it allows for further functionalization, leveraging the bromine atom as a synthetic handle for cross-coupling reactions to explore chemical space and modulate pharmacological activity.

Accurate and unambiguous determination of the three-dimensional atomic arrangement of these derivatives is paramount.[2] It underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and is often a prerequisite for regulatory submission. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive gold standard for obtaining a precise 3D molecular structure.[2]

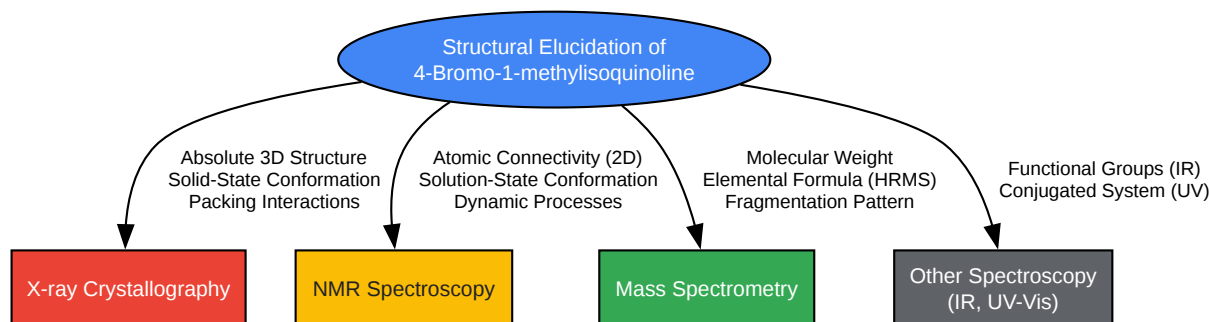
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of **4-bromo-1-methylisoquinoline** derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to guide researchers in selecting the most appropriate techniques for their objectives.

## The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

## Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind this workflow is to first synthesize and purify the target molecule, then induce a state of supersaturation under controlled conditions to promote the growth of a highly ordered single crystal, and finally to analyze that crystal using X-ray diffraction.



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## References

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- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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